

Technical Guide: Physicochemical Properties and Synthesis of Benzyl 4-bromophenyl ketone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzyl 4-bromophenyl ketone**

Cat. No.: **B160708**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of **Benzyl 4-bromophenyl ketone**, a key physical constant for its identification and purity assessment. This document includes a compilation of reported melting point data, detailed experimental protocols for its synthesis and melting point determination, and visual workflows to illustrate these procedures.

Data Presentation: Melting Point of Benzyl 4-bromophenyl ketone

The melting point of a pure crystalline solid is a sharp, characteristic value. For **Benzyl 4-bromophenyl ketone** (also known as 4-bromodeoxybenzoin), various sources report a narrow range, which is indicative of a well-defined crystalline structure. Impurities in a sample typically lead to a depression and broadening of the melting point range.

The table below summarizes the melting point data for **Benzyl 4-bromophenyl ketone** as reported by various chemical suppliers.

Melting Point Range (°C)	Purity/Assay	Source
110 - 115	≥97.5% (GC)	Thermo Scientific Chemicals
112 - 116	97%	Sigma-Aldrich[1][2]
111.0 - 115.0	>97.0% (GC)	Tokyo Chemical Industry (TCI) [3][4][5]
107.5 - 113.5	≥97.5% (GC)	Thermo Scientific Chemicals[6] [7]
109 - 112	≥97.5%	Thermo Scientific Chemicals[8]
112	(reference value)	Tokyo Chemical Industry (TCI) [4][9]

Experimental Protocols

Synthesis of Benzyl 4-bromophenyl ketone via Friedel-Crafts Acylation

A common and effective method for the synthesis of aryl ketones such as **Benzyl 4-bromophenyl ketone** is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, bromobenzene, with an acyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Materials and Reagents:

- Anhydrous Aluminum Chloride (AlCl_3)
- Bromobenzene (anhydrous)
- Phenylacetyl chloride
- Dry Dichloromethane (CH_2Cl_2) or another suitable inert solvent
- Crushed ice

- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethanol or other suitable solvent for recrystallization

Procedure:

- **Reaction Setup:** A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is set up in a fume hood. The outlet of the condenser is connected to a gas trap (e.g., a funnel inverted over a beaker of sodium hydroxide solution) to neutralize the evolved HCl gas.
- **Reagent Charging:** Anhydrous aluminum chloride (1.2 equivalents) is suspended in dry dichloromethane in the reaction flask. The flask is cooled in an ice bath to 0°C.
- **Addition of Acyl Chloride:** Phenylacetyl chloride (1.0 equivalent) is added to the dropping funnel and then added dropwise to the stirred suspension of AlCl_3 over 15-20 minutes, maintaining the temperature at 0°C.
- **Addition of Arene:** Bromobenzene (1.1 equivalents) is then added dropwise from the dropping funnel, keeping the reaction temperature below 5°C.
- **Reaction Progression:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is cooled in an ice bath and then slowly and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

- Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two to three times with dichloromethane.
- Washing: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude solid product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **Benzyl 4-bromophenyl ketone** as a crystalline solid.

Melting Point Determination by Capillary Method

The melting point of the synthesized **Benzyl 4-bromophenyl ketone** should be determined to assess its purity. The capillary method is a standard technique for this purpose.[6]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle

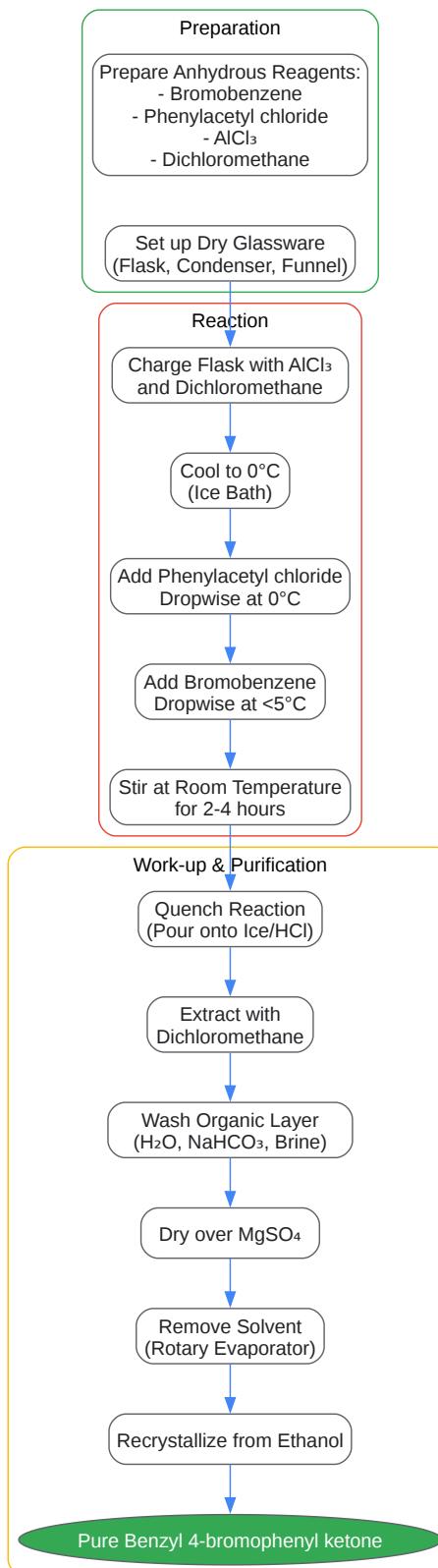
Procedure:

- Sample Preparation: A small amount of the dry, purified **Benzyl 4-bromophenyl ketone** is finely ground into a powder using a mortar and pestle.[1]
- Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample to collect a small amount of the solid. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end. This process is repeated until a packed column of 2-3 mm in height is obtained.[1]

- Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus.[9] If using a Thiele tube, the capillary is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating and Observation:
 - Rapid Heating (optional): A preliminary determination can be made by heating the sample rapidly to get an approximate melting point.[1][10]
 - Slow Heating: For an accurate measurement, the apparatus is heated so that the temperature rises at a rate of 1-2°C per minute once the temperature is about 15-20°C below the expected melting point.[1]
- Recording the Melting Range: Two temperatures are recorded:
 - The temperature at which the first drop of liquid appears.[9]
 - The temperature at which the entire sample has completely melted into a clear liquid.[9] This range is reported as the melting point. For a pure compound, this range should be narrow (typically 0.5-1.5°C).
- Repetition: The determination should be repeated at least once with a fresh sample to ensure the result is reproducible. The apparatus should be allowed to cool to at least 20°C below the melting point before starting the next measurement.[1]

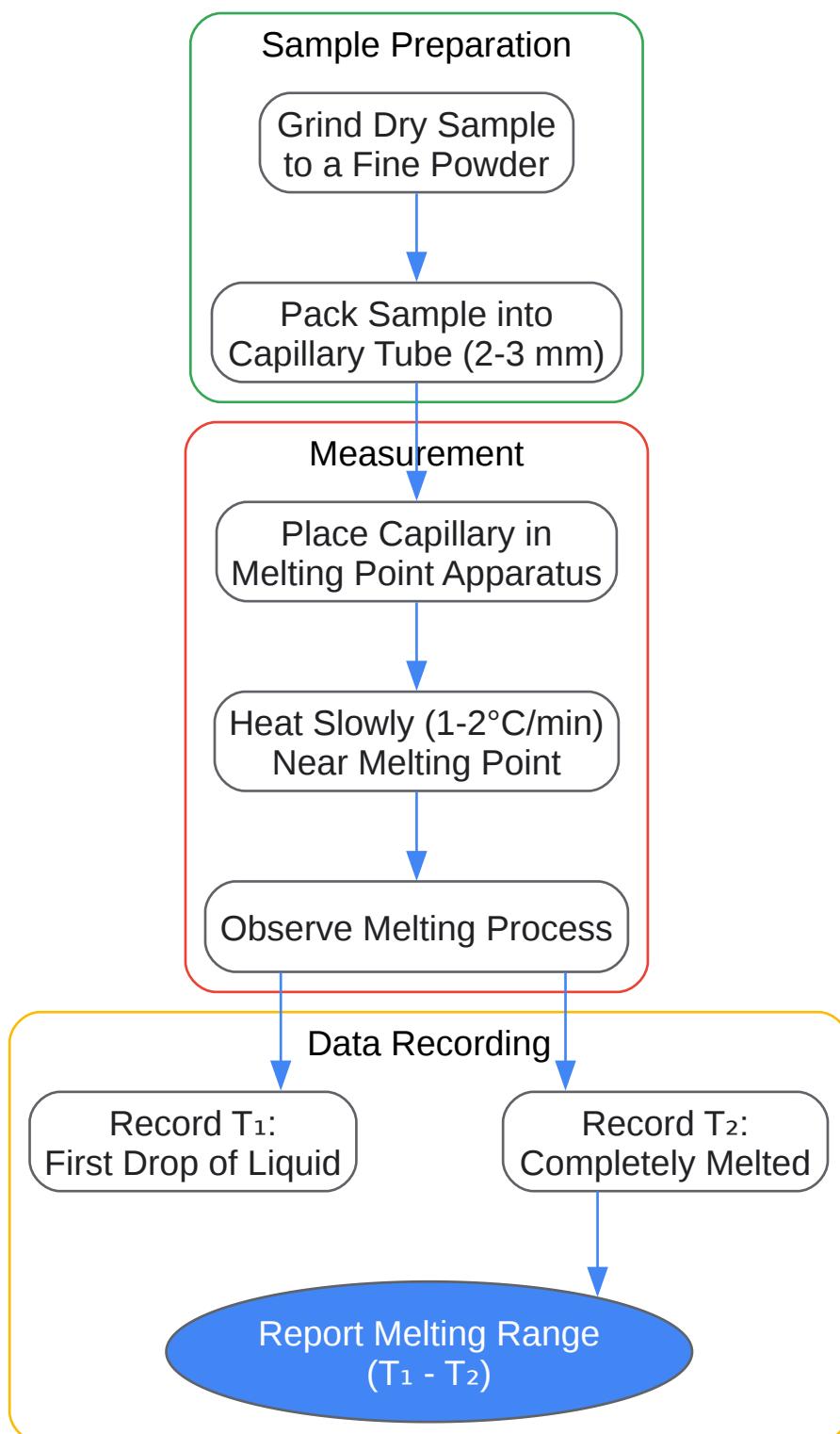
Visualizations

The following diagrams illustrate the workflows for the synthesis and melting point determination of **Benzyl 4-bromophenyl ketone**.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Benzyl 4-bromophenyl ketone**.

[Click to download full resolution via product page](#)

Caption: Workflow for melting point determination via the capillary method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jk-sci.com [jk-sci.com]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. westlab.com [westlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SSERC | Melting point determination [sserc.org.uk]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthesis of Benzyl 4-bromophenyl ketone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160708#benzyl-4-bromophenyl-ketone-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com